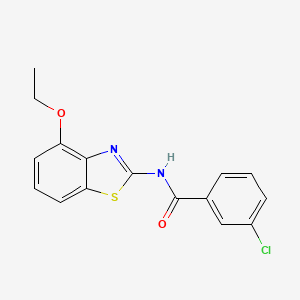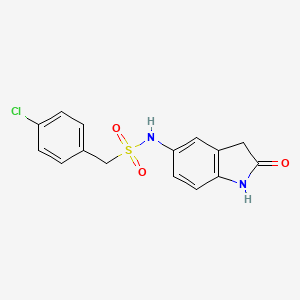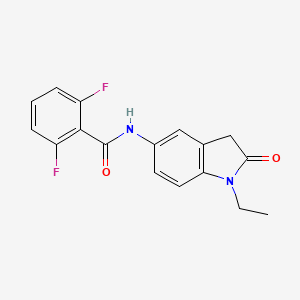![molecular formula C11H15FN2O2S B2794946 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine CAS No. 2000826-03-7](/img/structure/B2794946.png)
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine, also known as DSF or T-5224, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DSF is a pyridine derivative that has a sulfonyl group and a fluorine atom attached to it.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB activity by 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.
Wirkmechanismus
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine inhibits the activity of NF-κB by binding to a specific cysteine residue in the p65 subunit of NF-κB. This binding leads to the formation of a covalent bond between 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine and the cysteine residue, which prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to induce the degradation of the p65 subunit of NF-κB, leading to a further reduction in NF-κB activity.
Biochemical and Physiological Effects
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to have low toxicity in preclinical studies. However, 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has some limitations for lab experiments. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has poor solubility in water, which can make it difficult to use in some assays. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can also be unstable in some conditions, which can affect its activity.
Zukünftige Richtungen
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has potential therapeutic applications in various diseases, and future research should focus on further exploring its efficacy and safety in clinical trials. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to have synergistic effects with other anti-cancer agents, and future research should focus on identifying the optimal combination therapies for cancer treatment. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to have potential applications in neurodegenerative diseases, and future research should focus on exploring its efficacy in animal models of these diseases.
Synthesemethoden
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can be synthesized by reacting 2-chloro-3-fluoropyridine with 2,2-dimethyl-1-pyrrolidinylsulfonamide in the presence of a base such as potassium carbonate. The reaction yields 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine as a yellow solid with a purity of over 95%. This synthesis method is relatively simple and has been optimized for large-scale production.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpyrrolidin-1-yl)sulfonyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-11(2)6-4-8-14(11)17(15,16)9-5-3-7-13-10(9)12/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNAXQGYUUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)
![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)


